1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-6-5-7-14(11(9)3)16-10(2)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
PRFFGCVFEMKDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves:
- Construction of the pyrrole ring with appropriate methyl substitutions.
- Introduction of the carboxylic acid group at the 3-position.
- Attachment of the 2,3-dimethylphenyl substituent at the nitrogen atom.
These steps are often executed via condensation reactions, ring-closure mechanisms, and subsequent functional group transformations such as ester hydrolysis.
Key Synthetic Routes and Procedures
Hydrolysis of Ethyl Esters to Carboxylic Acid
A widely reported and reliable approach involves synthesizing the corresponding ethyl ester of the pyrrole carboxylic acid, followed by hydrolysis under basic conditions to yield the free acid.
Procedure:
The ethyl ester of 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is refluxed in a mixture of ethanol and aqueous sodium hydroxide (10%) for 3-4 hours. After completion, the reaction mixture is acidified with hydrochloric acid to pH ~3, precipitating the carboxylic acid product. The solid is collected by filtration and washed to purity.-
- Solvents: Ethanol and water
- Base: Sodium hydroxide (10%)
- Temperature: Reflux (~78 °C)
- Time: 3-4 hours
- Yield: Typically high (~95%)
This method is adapted from procedures used for related pyrrole carboxylic acids and is noted for its simplicity and efficiency.
Knorr Pyrrole Synthesis and Variants
The pyrrole ring can be constructed via the Knorr synthesis, which condenses an α-amino ketone or equivalent with a β-ketoester or β-dicarbonyl compound.
-
- Preparation of substituted β-ketoesters (e.g., ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate).
- Condensation with substituted anilines or phenyl derivatives bearing methyl groups at the 2,3-positions.
- Cyclization and ring closure under acidic or basic catalysis.
-
- High regioselectivity for substitution pattern.
- Flexibility in substituent introduction.
-
- Requires careful control of reaction conditions to avoid side products.
- Subsequent hydrolysis steps needed to obtain free acid.
Bromination and Ring-Closure Approaches for Pyrrole Esters
A patented synthetic method for related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves:
- Bromination of propionaldehyde at low temperatures (0–50 °C) to form 2-bromopropanal using an aprotic solvent such as toluene or dichloromethane.
- Ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and aqueous ammonia under alkaline conditions to form the pyrrole ester.
This method is characterized by:
- Mild reaction conditions.
- High conversion rates.
- Simple operation and suitability for scale-up.
It avoids costly or environmentally harmful reagents such as sodium nitrite or tert-butyl acetoacetate, which are problematic in other routes.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituents significantly alter physicochemical and biological properties. Key analogs include:
*Calculated based on structural analysis; †Estimated; ‡EWG = Electron-Withdrawing Group
Key Observations :
- Electronic Effects: Chloro and cyano groups (EWGs) increase the acidity of the carboxylic acid compared to methyl groups (electron-donating), affecting ionization and enzyme interactions .
- Steric Effects : 2,6-Dichloro substitution (yield: 8%) leads to steric clashes, reducing synthesis efficiency, whereas 2,5-dichloro (yield: 88%) is more favorable .
Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives
Replacing the carboxylic acid with an ethyl ester (e.g., ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate) increases lipophilicity, as seen in analogs from and . This modification reduces hydrogen-bonding capacity but may improve bioavailability in drug design contexts .
Core Structure Variations
- Pyrrolidine vs. Pyrrole : 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid () features a saturated pyrrolidine ring, which reduces aromaticity and alters conformational flexibility compared to the target compound’s pyrrole core.
- Base Structure : 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid () lacks the phenyl substituent, highlighting the critical role of aromatic groups in modulating activity .
Biological Activity
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound belonging to the pyrrole family, known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C15H17NO2
- Molecular Weight : 243.31 g/mol
- CAS Number : 119516-85-7
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrrole derivatives, including this compound. A notable study synthesized several pyrrole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that compounds with a pyrrole structure exhibited significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | 15 | 14 |
| 8b | 18 | 16 |
| 8c | 20 | 19 |
The introduction of substituents such as methoxy groups was found to enhance the antimicrobial efficacy of these compounds .
Anticancer Activity
Research has also highlighted the anticancer potential of pyrrole derivatives. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines.
The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring enhances anticancer activity .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. It has been shown to act as a potent inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications targeting metabolic disorders. The mechanism involves binding interactions that stabilize the enzyme-substrate complex, thus inhibiting its activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Innovare Academics, a series of pyrrole derivatives were tested for their antimicrobial properties. The compound demonstrated notable activity against both bacterial and fungal strains, suggesting its potential as a lead compound in developing new antimicrobial agents .
Case Study 2: Anticancer Properties
A separate investigation assessed the anticancer effects of various pyrrole derivatives on breast cancer cells (MCF-7). The results indicated that modifications to the pyrrole structure significantly influenced cytotoxicity levels, with some compounds exhibiting IC50 values comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
